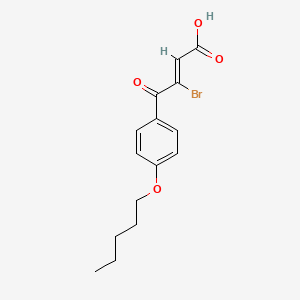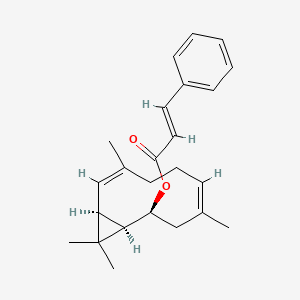
Guayulin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guayulin A is a natural product found in Parthenium argentatum and Parthenium with data available.
Scientific Research Applications
Chemical Composition and Seasonal Influence
Guayulin A is a prominent member of the guayulins, a family of sesquiterpene compounds found in guayule (Parthenium argentatum, Gray). These compounds are particularly interesting due to their accumulation in response to environmental conditions such as temperature. Research indicates a seasonal variation in guayulin content, with this compound being the most prominent member during most of the year, and guayulin C gaining prominence as temperatures decrease. This suggests an ecological role for guayulins, potentially in plant defense or adaptation to environmental stresses (Rozalén et al., 2021).
Agricultural and Commercial Prospects
Guayule represents a renewable source of rubber and latex, but its commercial viability has been hampered by high raw material costs. Guayulins, especially this compound, are accumulated in high concentrations in guayule and may hold commercial promise. Exploring the exploitation of guayulins could improve the feasibility of guayule cultivation, particularly in semi-desert areas. The potential applications of guayulins, such as in fungicides, miticides, and insecticides, are being investigated due to their biological activities (Jara et al., 2019).
Analytical Methodologies and Biological Properties
A validated RP-HPLC method has been developed for the quantification of guayulins A, B, C, and D in guayule shrub. This method not only aids in understanding the chemical composition of guayule but also supports the exploration of guayulins' biological properties. Guayulins may possess significant antibacterial and anticancer activities, similar to sesquiterpene lactones found in other species of the Parthenum genus. This is especially relevant as guayulins A and B play a crucial role in synthesizing antineoplastics used in breast cancer treatment (Spano et al., 2018).
Correlation with Rubber Content and Pest Resistance
This compound is correlated with the total rubber content in guayule plants, suggesting its potential as a selection tool in plant breeding. The ratio of this compound to guayulin B seems to have been modified in newer guayule lines, which may affect pest resistance and other important agricultural traits (Teetor et al., 2009).
Biopesticide Potential
Recent studies have explored the biopesticide activity of guayule resin, with guayulins being significant constituents. The study found that guayule resin and its fractions displayed considerable activity against economically significant plant pests. Guayulins C and D, along with other compounds, were identified as likely responsible for the observed biopesticide effects. This further underscores the potential of guayulins as bioactive compounds in pest management (Latorre et al., 2022).
Properties
CAS No. |
31685-97-9 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[(1R,2S,4Z,8Z,10S)-4,8,11,11-tetramethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O2/c1-17-9-8-10-18(2)16-21(23-20(15-17)24(23,3)4)26-22(25)14-13-19-11-6-5-7-12-19/h5-7,10-15,20-21,23H,8-9,16H2,1-4H3/b14-13+,17-15-,18-10-/t20-,21-,23-/m0/s1 |
InChI Key |
JYEVPOCBZDNGDL-ISCJZRRASA-N |
Isomeric SMILES |
C/C/1=C/[C@H]2[C@H](C2(C)C)[C@H](C/C(=C\CC1)/C)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |
Synonyms |
guayulin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)
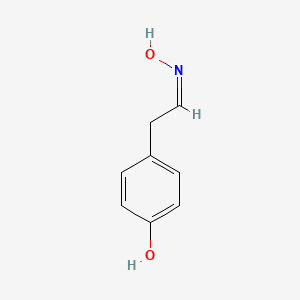
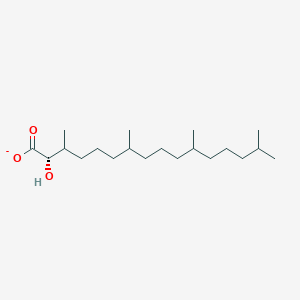

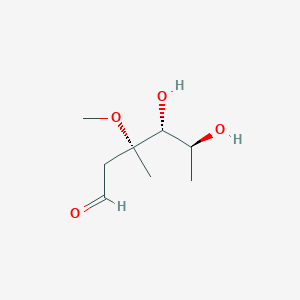
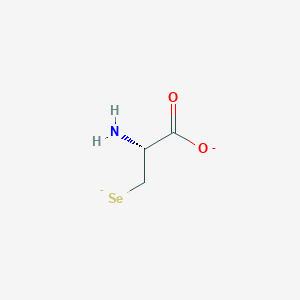
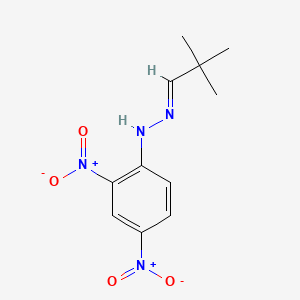


![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)
